(E)-16-Epi-normacusine B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22N2O |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
[(1S,12S,13S,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol |
InChI |
InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2-/t13-,15-,17-,18-/m0/s1 |
InChI Key |
VXTDUGOBAOLMED-MIOJWWSHSA-N |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |
Origin of Product |
United States |
Foundational & Exploratory
(E)-16-Epi-normacusine B IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-16-Epi-normacusine B is a member of the sarpagine (B1680780) family of indole (B1671886) alkaloids, a class of natural products known for their complex molecular architectures and diverse biological activities.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and a detailed account of its chemical synthesis. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.
Chemical Identity and Properties
This compound is systematically identified by its IUPAC name and CAS number, ensuring unambiguous reference in scientific literature and databases.
| Identifier | Value | Reference |
| IUPAC Name | [(1S,12S,13S,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraen-13-yl]methanol | N/A |
| Synonym | (16S,19E)-Sarpagan-17-ol | [3] |
| CAS Number | 126640-98-0 | [3] |
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂N₂O | [3][4] |
| Molecular Weight | 294.39 g/mol | [3][4] |
| Density | 1.3±0.1 g/cm³ | [3] |
| Boiling Point | 472.7±45.0 °C at 760 mmHg | [3] |
| Flash Point | 239.7±28.7 °C | [3] |
| Exact Mass | 294.173218 | [3] |
| LogP | 2.74 | [3] |
Experimental Protocols: Total Synthesis
The total synthesis of this compound has been accomplished through multi-step sequences, often as part of a broader effort to synthesize various sarpagine-related alkaloids.[1][5][6] A key strategy involves the construction of a common intermediate which can then be elaborated to the final product.[7] While specific, detailed, step-by-step protocols are proprietary to the research groups, the key transformations reported in the literature are outlined below.
A common approach to the sarpagine skeleton involves a gold(I)-catalyzed 6-exo-dig cyclization to construct a piperidine (B6355638) ring with an exocyclic (E)-ethylidene side chain.[7] Another critical step is the stereocontrolled formation of the indole-fused azabicyclo[3.3.1]nonane core.[8]
One reported synthetic route to (+)-(E)-16-epi-normacusine B involves the following key transformations[1][5]:
-
Chemospecific and Regiospecific Hydroboration/Oxidation: This reaction is performed on a precursor molecule at the C(16)-C(17) position to introduce the required hydroxyl group with the correct stereochemistry.
-
Treatment with DDQ/THF: The formation of a required cyclic ether can be achieved with complete control from the top face by treating the corresponding alcohol with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in tetrahydrofuran (B95107) (THF). This reaction has been reported to proceed in high yields (95-98%).[6]
It is important for researchers attempting this synthesis to consult the primary literature for detailed experimental conditions, including reagent quantities, reaction times, temperatures, and purification methods.[1][5][6][7]
Biological Activity
The sarpagine family of alkaloids, to which this compound belongs, is known to exhibit a range of biological activities, including hypotensive effects.[2][9] Some members of this family have also been investigated for their anticancer, antimalarial, and anti-inflammatory properties.[10][11] However, specific quantitative biological activity data, such as IC₅₀ values, for this compound are not extensively reported in the public domain. Further research is required to fully elucidate the pharmacological profile of this specific compound.
Signaling Pathways and Experimental Workflows
Detailed signaling pathways specifically involving this compound have not yet been elucidated in the available scientific literature. However, to provide a relevant visualization for researchers, a generalized biosynthetic pathway for sarpagine alkaloids is presented below. This pathway illustrates the formation of the core sarpagine skeleton from which this compound is derived.
The following diagram illustrates a generalized workflow for the total synthesis of sarpagine alkaloids, highlighting the key strategic stages.
References
- 1. Enantiospecific total synthesis of (-)-(E)16-epiaffinisine, (+)-(E)16-epinormacusine B, and (+)-dehydro-16-epiaffinisine as well as the stereocontrolled total synthesis of alkaloid G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sarpagine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 16-Epinormacusine B | CAS#:126640-98-0 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Stereospecific, enantiospecific total synthesis of the sarpagine indole alkaloids (E)16-epiaffinisine, (E)16-epinormacusine B, and dehydro-16-epiaffinisine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Total Synthesis of Sarpagine-Related Indole Alkaloids Hydroxygardnerine, Hydroxygardnutine, Gardnerine, this compound, and Koumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Normacusine B - Wikipedia [en.wikipedia.org]
- 10. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of Sarpagine-Related Indole (B1671886) Alkaloids
Introduction
Sarpagine-related indole alkaloids are a class of monoterpenoid indole alkaloids (MIAs) characterized by the sarpagan-type skeleton. These compounds, isolated from various plant species of the Apocynaceae family, exhibit a wide range of pharmacological activities, including anti-arrhythmic, hypotensive, and anti-cancer properties. Ajmaline, a prominent member of this family, has been used clinically to treat cardiac arrhythmias. The complex structure of these alkaloids has spurred significant research into their biosynthesis, aiming to elucidate the enzymatic steps and regulatory mechanisms for potential metabolic engineering and synthetic biology applications. This guide provides a comprehensive overview of the core biosynthetic pathway leading to sarpagine (B1680780) and its derivatives, with a focus on quantitative data, experimental protocols, and visual pathway representations.
Core Biosynthetic Pathway
The biosynthesis of sarpagine-related alkaloids originates from the convergence of the shikimate pathway, which provides tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields secologanin (B1681713). Tryptamine and secologanin are condensed by strictosidine (B192452) synthase (STR) to form strictosidine, the universal precursor for all MIAs. The pathway then proceeds through a series of complex enzymatic reactions, including deglycosylation, rearrangements, and redox modifications, to generate the sarpagan skeleton.
Key Enzymatic Steps
-
Strictosidine Formation: The pathway initiates with the condensation of tryptamine and secologanin, catalyzed by Strictosidine Synthase (STR) .
-
Deglycosylation: Strictosidine β-D-glucosidase (SGD) removes the glucose moiety from strictosidine, leading to an unstable aglycone that rearranges to form dehydrogeissoschizine.
-
Polyneuridine (B1254981) Aldehyde Esterase (PNAE): This enzyme is crucial for the branch leading to the sarpagan skeleton. PNAE hydrolyzes the methyl ester of polyneuridine aldehyde to its corresponding carboxylic acid.
-
Vomilenine (B1248388) Synthase (VS): A P450 monooxygenase, VS, catalyzes the conversion of 16-epi-vellosimine to vomilenine.
-
Vomilenine Reductase (VR): This NADPH-dependent reductase converts vomilenine to 1,2-dihydrovomilenine (B1246003).
-
1,2-Dihydrovomilenine Reductase (DHVR): Another NADPH-dependent reductase that further reduces 1,2-dihydrovomilenine to perakine (B201161).
-
Perakine Reductase (PR): This enzyme reduces the aldehyde group of perakine to an alcohol, forming raucaffrinoline.
-
Raucaffrinoline-O-acetyltransferase (ROAT): Acetylation of raucaffrinoline by ROAT yields vellosimine (B128456).
-
Vellosimine Synthase (VS): A P450 monooxygenase that hydroxylates vellosimine.
-
Sarpagine Synthase (SS): The final step involves the cyclization of the hydroxylated vellosimine intermediate to form sarpagine.
Quantitative Data
Quantitative analysis of the enzymes involved in sarpagine biosynthesis provides insights into the efficiency and regulation of the pathway. The following table summarizes key kinetic parameters for Strictosidine Synthase, a pivotal enzyme in this pathway.
| Enzyme | Source Organism | Substrate | K_m (mM) | V_max (µkat/kg) | Reference |
| Strictosidine Synthase | Catharanthus roseus | Tryptamine | 2.3 | N/A | [1] |
| Secologanin | 3.4 | N/A | [1] | ||
| Strictosidine Synthase | Rauwolfia serpentina | Tryptamine | 0.45 | 1.2 | |
| Secologanin | 0.82 | 1.2 |
N/A: Not available in the cited literature.
Experimental Protocols
Enzyme Assay for Strictosidine Synthase (STR)
This protocol is adapted from methodologies used for the characterization of STR from Catharanthus roseus.
a. Enzyme Extraction and Purification:
-
Harvest fresh plant material (e.g., leaves or cell suspension cultures) and freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder and homogenize in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Subject the supernatant to ammonium (B1175870) sulfate (B86663) precipitation (typically between 40-70% saturation).
-
Resuspend the protein pellet in a minimal volume of extraction buffer and desalt using a gel filtration column (e.g., Sephadex G-25).
-
Further purify the enzyme using chromatography techniques such as ion exchange (e.g., DEAE-cellulose) and size exclusion.
b. Activity Assay:
-
The standard assay mixture (100 µL) contains 100 mM Tris-HCl (pH 7.0), 1 mM tryptamine, 4 mM secologanin, and a suitable amount of purified enzyme.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Terminate the reaction by adding 20 µL of 1 M HCl.
-
Analyze the product, strictosidine, by High-Performance Liquid Chromatography (HPLC) with UV detection at 225 nm or by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the product by comparing the peak area to a standard curve of authentic strictosidine.
Heterologous Expression and Characterization of Pathway Genes
This protocol describes a general workflow for expressing and characterizing sarpagine biosynthesis genes in a heterologous host like Nicotiana benthamiana or yeast (Saccharomyces cerevisiae).
a. Gene Cloning and Vector Construction:
-
Isolate total RNA from the source plant material.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the target gene (e.g., PNAE, VS, VR) by PCR using gene-specific primers.
-
Clone the PCR product into a suitable expression vector (e.g., a yeast expression vector with a strong promoter like GAL1, or a plant transient expression vector like pEAQ-HT).
-
Verify the sequence of the cloned gene.
b. Heterologous Expression:
-
Yeast: Transform the expression construct into a suitable yeast strain (e.g., BY4741). Grow the transformed cells in a selective medium and induce gene expression according to the promoter used (e.g., by adding galactose for the GAL1 promoter).
-
N. benthamiana: Introduce the expression vector into Agrobacterium tumefaciens. Infiltrate the Agrobacterium culture into the leaves of N. benthamiana plants.
c. In Vivo and In Vitro Assays:
-
For in vivo assays, feed the precursor substrate (e.g., polyneuridine aldehyde for PNAE) to the yeast culture or infiltrate it into the N. benthamiana leaves.
-
After a suitable incubation period, harvest the cells or leaf tissue and extract the metabolites.
-
For in vitro assays, extract the heterologously expressed protein and perform enzyme assays as described in Protocol 1, using the appropriate substrate.
-
Analyze the reaction products by LC-MS to confirm the function of the expressed enzyme.
Visualizations
Biosynthetic Pathway of Sarpagine
Caption: The core biosynthetic pathway leading to the formation of sarpagine.
Experimental Workflow for Gene Characterization
Caption: A typical workflow for the heterologous expression and functional characterization of biosynthetic genes.
Conclusion
The elucidation of the sarpagine biosynthesis pathway is an active area of research, with new enzymes and regulatory mechanisms continually being discovered. The information and protocols presented in this guide provide a foundation for researchers to further investigate this complex pathway. A deeper understanding of sarpagine biosynthesis will not only advance our knowledge of plant specialized metabolism but also pave the way for the biotechnological production of these valuable pharmaceutical compounds. Future work will likely focus on the characterization of the remaining unknown enzymes, the regulatory networks controlling the pathway, and the engineering of microbial hosts for high-level production of sarpagine and its derivatives.
References
Methodological & Application
Application Notes and Protocols: Total Synthesis of (E)-16-Epi-normacusine B
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-16-Epi-normacusine B is a sarpagine-related indole (B1671886) alkaloid that has garnered interest within the scientific community. This document provides detailed methodologies for its total synthesis, drawing from established, peer-reviewed strategies. The protocols outlined herein are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development, offering step-by-step procedures for the key transformations involved in constructing this complex natural product. The synthesis is notable for its stereocontrolled approach, employing key reactions such as an oxy-anion Cope rearrangement and a gold(I)-catalyzed 6-exo-dig cyclization to establish the core architecture and stereochemistry of the target molecule.
Introduction
The sarpagine (B1680780) family of indole alkaloids, to which this compound belongs, exhibits a range of interesting biological activities. The intricate molecular architecture of these compounds presents a significant challenge for synthetic chemists. This document details two prominent and effective strategies for the total synthesis of (+)-(E)-16-Epi-normacusine B, developed by the research groups of Cook and Takayama. These approaches offer efficient and stereoselective routes to the natural product, providing a valuable resource for its further study and the development of related compounds.
Synthetic Strategies and Key Reactions
Two primary synthetic routes are detailed below, each employing unique key reactions to achieve the target molecule.
1. The Cook Synthesis: A Strategy Featuring an Oxy-Anion Cope Rearrangement
This enantiospecific synthesis commences from D-(+)-tryptophan. A pivotal step in this pathway is the use of an oxy-anion Cope rearrangement, which proceeds with high diastereoselectivity to set the key asymmetric centers at C(15), C(16), and C(20). Another crucial transformation is the chemospecific and regiospecific hydroboration/oxidation of a C(16)-C(17) double bond.
2. The Takayama Synthesis: A Divergent Approach Using Gold(I)-Catalyzed Cyclization
This asymmetric synthesis employs a divergent strategy, allowing for the synthesis of several sarpagine-related indole alkaloids, including (+)-(E)-16-Epi-normacusine B, from a common intermediate. A key feature of this route is a gold(I)-catalyzed 6-exo-dig cyclization, which constructs a piperidine (B6355638) ring with an exocyclic (E)-ethylidene side chain.
Experimental Protocols
The following are detailed experimental protocols for key steps in the total synthesis of (+)-(E)-16-Epi-normacusine B.
Protocol 1: Key Steps from the Cook Synthesis
a) Diastereoselective Oxy-Anion Cope Rearrangement
This reaction establishes the crucial stereochemistry at C(15), C(16), and C(20). The reported diastereoselectivity for this key transformation is greater than 43:1.
-
Reaction: Conversion of the precursor alcohol to its corresponding potassium salt followed by rearrangement.
-
Reagents and Conditions:
-
Precursor alcohol dissolved in anhydrous THF.
-
Potassium hydride (KH), 3.0 equivalents.
-
Reaction stirred at room temperature for 1 hour.
-
The reaction is then quenched by the addition of saturated aqueous NH4Cl.
-
-
Work-up and Purification:
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
-
b) Hydroboration/Oxidation of the C(16)-C(17) Alkene
This step introduces a hydroxyl group with specific regiochemistry.
-
Reaction: Hydroboration of the alkene followed by oxidative work-up.
-
Reagents and Conditions:
-
Alkene substrate dissolved in anhydrous THF.
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 1.5 equivalents, 0.5 M solution in THF.
-
The reaction is stirred at room temperature for 4 hours.
-
The reaction is cooled to 0 °C, and a solution of 3 M aqueous NaOH and 30% aqueous H2O2 is added.
-
The mixture is stirred at room temperature for 2 hours.
-
-
Work-up and Purification:
-
The reaction is quenched with saturated aqueous Na2S2O3.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.
-
The residue is purified by flash column chromatography.
-
Protocol 2: Key Step from the Takayama Synthesis
a) Gold(I)-Catalyzed 6-exo-dig Cyclization
This reaction forms a key piperidine intermediate with an exocyclic (E)-ethylidene side chain.
-
Reaction: Intramolecular cyclization of an alkynyl amine.
-
Reagents and Conditions:
-
Alkynyl amine substrate dissolved in anhydrous dichloromethane.
-
[AuCl(PPh3)], 0.05 equivalents.
-
AgOTf, 0.05 equivalents.
-
The reaction is stirred at room temperature under an argon atmosphere until completion as monitored by TLC.
-
-
Work-up and Purification:
-
The reaction mixture is filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps
| Synthetic Route | Key Reaction Step | Product | Yield (%) | Reference |
| Cook Synthesis | Oxy-Anion Cope Rearrangement | Rearranged Aldehyde | Not explicitly stated in abstract | |
| Hydroboration/Oxidation | C(17)-Hydroxy Intermediate | Not explicitly stated in abstract | ||
| DDQ Cyclization to form ether | dehydro-16-epiaffinisine | 98 | ||
| DDQ Cyclization to form ether | dehydro-16-epinormacusine B | 95 | ||
| Takayama Synthesis | Gold(I)-Catalyzed Cyclization | Piperidine Intermediate | Not explicitly stated in abstract | |
| Final step to this compound | (+)-(E)-16-Epi-normacusine B | Not explicitly stated in abstract |
Note: Detailed step-by-step yields are typically found in the full experimental sections of the cited literature, which were not fully accessible in the provided search results.
Visualizations
Diagrams of Synthetic Pathways
Caption: Synthetic pathway for (+
Stereoselective Synthesis of the Sarpagine Alkaloid Skeleton: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the sarpagine (B1680780) alkaloid skeleton, a core structural motif found in a wide range of biologically active natural products. The methodologies presented herein are based on recently developed and stereocontrolled strategies, offering efficient access to this complex molecular architecture.
Application Notes
The sarpagine alkaloids are a prominent family of monoterpene indole (B1671886) alkaloids characterized by a rigid pentacyclic framework, including a signature azabicyclo[3.3.1]nonane core.[1] Members of this family exhibit a diverse array of biological activities, making them attractive targets for synthetic and medicinal chemistry. The stereoselective construction of the sarpagine skeleton, with its multiple contiguous stereocenters, represents a significant synthetic challenge. This document outlines three key modern strategies that have proven effective in addressing this challenge:
-
Asymmetric Pictet-Spengler Reaction followed by Dieckmann Cyclization: This well-established and highly effective strategy, pioneered by the Cook group, utilizes a chiral tryptophan derivative to induce asymmetry in a Pictet-Spengler reaction, followed by a Dieckmann cyclization to construct the core tetracyclic intermediate. This approach allows for the synthesis of either enantiomer of the sarpagine skeleton by starting with either D- or L-tryptophan.[2][3] A subsequent oxyanion-Cope rearrangement can be employed to introduce further complexity with high diastereoselectivity.[4]
-
Bischler-Napieralski / Homo-Mannich Sequence: This more recent, protecting-group-free approach offers a concise and efficient route to the sarpagine core.[5] Starting from L-tryptophan esters, a Bischler-Napieralski reaction generates an iminium ion intermediate which then undergoes a diastereoselective homo-Mannich reaction with a cyclopropanol (B106826) derivative. This sequence rapidly assembles the key tetracyclic framework in a redox-economical manner.
-
Photocatalytic Nitrogen-Centered Radical Cascade: This modern strategy utilizes visible-light photoredox catalysis to initiate a nitrogen-centered radical cascade. This cascade reaction enables the construction of a key tetrahydrocarbolinone intermediate, which is then elaborated to the sarpagine skeleton through a series of transformations, including a titanium-mediated intramolecular amide-alkene coupling.[6]
These strategies provide researchers with a versatile toolkit for accessing the sarpagine alkaloid skeleton and its analogues, facilitating further investigation into their therapeutic potential.
Key Synthetic Strategies at a Glance
| Strategy | Key Reactions | Starting Material | Key Advantages |
| Asymmetric Pictet-Spengler | Asymmetric Pictet-Spengler, Dieckmann Cyclization, Oxyanion-Cope Rearrangement | D- or L-Tryptophan | High enantioselectivity (>98% ee), scalable, well-established, access to both enantiomers.[7] |
| Bischler-Napieralski/homo-Mannich | Bischler-Napieralski Cyclization, Homo-Mannich Reaction | L-Tryptophan Esters | Protecting-group-free, redox-economic, concise (4 steps to core).[5] |
| Photocatalytic Radical Cascade | Photocatalytic N-centered Radical Cascade, Ti-mediated Coupling, Reductive Heck Coupling | Tryptamine (B22526) derivative | Utilizes modern photocatalysis, unique bond disconnections.[6] |
Experimental Protocols
Asymmetric Pictet-Spengler / Dieckmann Cyclization Protocol
This protocol describes the synthesis of a key tetracyclic ketone intermediate, a versatile precursor for various sarpagine alkaloids, as reported in the total synthesis of (+)-ajmaline.[4]
Protocol: Synthesis of Tetracyclic Ketone Intermediate
Step 1: Asymmetric Pictet-Spengler Reaction
-
To a solution of D-tryptophan methyl ester (1.0 equiv) in CH₂Cl₂ (0.1 M) at 0 °C, add the desired aldehyde (1.1 equiv).
-
Add trifluoroacetic acid (1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is typically used in the next step without further purification.
Step 2: Dieckmann Cyclization
-
Dissolve the crude product from Step 1 in anhydrous toluene (B28343) (0.05 M).
-
Add potassium tert-butoxide (3.0 equiv) portionwise at room temperature under an argon atmosphere.
-
Heat the mixture to 80 °C and stir for 2-3 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the tetracyclic ketone.
| Step | Product | Yield | Diastereomeric Ratio |
| 1 & 2 | Tetracyclic Ketone | 75-85% (over 2 steps) | >95:5 |
Note: Yields and diastereomeric ratios are representative and may vary depending on the specific substrates and reaction conditions.
Bischler-Napieralski / Homo-Mannich Protocol
This protocol outlines the four-step synthesis of the sarpagine core as described by Zhang and coworkers.[5]
Protocol: Four-Step Synthesis of the Sarpagine Core
Step 1: N-formylation of L-tryptophan ester
-
To a solution of L-tryptophan methyl ester (1.0 equiv) in formic acid (5.0 equiv) and acetic anhydride (B1165640) (2.0 equiv) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The mixture is then concentrated under reduced pressure to give the crude N-formyl tryptophan methyl ester.
Step 2: Kulinkovich Reaction
-
To a solution of the crude N-formyl tryptophan methyl ester in anhydrous THF (0.2 M) is added Ti(Oi-Pr)₄ (0.1 equiv) at room temperature.
-
Ethylmagnesium bromide (3.0 M in Et₂O, 2.2 equiv) is added dropwise at room temperature, and the mixture is stirred for 1 hour.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude cyclopropanol is used directly in the next step.
Step 3: Bischler-Napieralski Reaction
-
The crude cyclopropanol is dissolved in anhydrous CH₂Cl₂ (0.1 M).
-
POCl₃ (2.0 equiv) is added dropwise at 0 °C.
-
The reaction is stirred at 0 °C for 30 minutes. The resulting iminium ion solution is used immediately.
Step 4: Homo-Mannich Reaction
-
In a separate flask, Sc(OTf)₃ (0.1 equiv) is added to anhydrous 1,2-dichloroethane (B1671644) (0.05 M).
-
The freshly prepared iminium ion solution from Step 3 is added dropwise at room temperature.
-
The reaction is stirred for 12 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂.
-
The combined organic layers are dried, concentrated, and purified by flash chromatography to yield the tetracyclic sarpagine core.
| Step | Product | Overall Yield (over 4 steps) |
| 1-4 | Tetracyclic Sarpagine Core | 45-55% |
Photocatalytic Nitrogen-Centered Radical Cascade Protocol
This protocol is for the synthesis of a key tetrahydrocarbolinone intermediate en route to (-)-normacusine B.[6]
Protocol: Synthesis of Tetrahydrocarbolinone Intermediate
-
To an oven-dried vial equipped with a magnetic stir bar, add the N-arylsulfonyl-N-allyl tryptamine derivative (1.0 equiv), the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vial with argon (3x).
-
Add degassed solvent (e.g., acetonitrile, 0.05 M).
-
Stir the reaction mixture under irradiation with blue LEDs (450 nm) at room temperature for 24-48 hours.
-
Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the tetrahydrocarbolinone product.
| Step | Product | Yield |
| 1-7 | Tetrahydrocarbolinone | 70-80% |
Visualizations
Caption: Asymmetric Pictet-Spengler/Dieckmann Cyclization Workflow.
Caption: Bischler-Napieralski/Homo-Mannich Reaction Sequence.
Caption: Photocatalytic Synthesis of the Sarpagine Skeleton.
References
- 1. researchgate.net [researchgate.net]
- 2. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Enantiospecific Total Synthesis of the Important Biogenetic Intermediates Along the Ajmaline Pathway, (+)-Polyneuridine and (+)-Polyneuridine Aldehyde, as well as 16-Epi-Vellosimine and Macusine A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiospecific total synthesis of the sarpagine related indole alkaloids talpinine and talcarpine as well as the improved total synthesis of alstonerine and anhydromacrosalhine-methine via the asymmetric Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Synthesis of (+)-(E)-16-epi-normacusine B
Introduction
(+)-(E)-16-epi-normacusine B is a member of the sarpagine (B1680780) family of indole (B1671886) alkaloids, which are known for their complex, cage-like structures and significant pharmacological activities.[1] The intricate architecture of these molecules, characterized by a bridged azabicyclo[3.3.1]nonane moiety fused to an indole core, presents a considerable challenge for synthetic chemists.[1][2][3][4][5] This document outlines a detailed protocol for the asymmetric synthesis of (+)-(E)-16-epi-normacusine B, based on a divergent synthetic strategy. This approach utilizes a common intermediate to access several related sarpagine alkaloids, demonstrating the efficiency of the described methodology.[6][7] The key features of this synthesis include a gold(I)-catalyzed 6-exo-dig cyclization to construct a piperidine (B6355638) ring with an exocyclic (E)-ethylidene side chain.[6][7][8]
Target Audience
This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are interested in the synthesis of complex natural products.
Overall Synthetic Strategy
The asymmetric total synthesis of (+)-(E)-16-epi-normacusine B is achieved through a divergent route commencing from a common chiral intermediate. This intermediate, a piperidine derivative with a specific stereochemistry and an exocyclic ethylidene side chain, is the cornerstone of the synthesis, allowing for the selective construction of various sarpagine-related alkaloids.[6][7]
The key strategic elements of this synthesis are:
-
Gold(I)-Catalyzed Cyclization: A pivotal step involves a gold(I)-catalyzed 6-exo-dig cyclization to stereoselectively form the core piperidine structure with the desired exocyclic (E)-ethylidene group.[6][7][8]
-
Divergent Approach: The common intermediate is elaborated through a series of reactions to introduce the remaining structural features of (+)-(E)-16-epi-normacusine B. This strategy is efficient as it allows for the synthesis of multiple related alkaloids from a single advanced intermediate.[6][7]
Below is a diagram illustrating the logical workflow of the synthesis.
Caption: Logical workflow for the asymmetric synthesis of (+)-(E)-16-epi-normacusine B.
Experimental Protocols
The following protocols are based on the synthetic strategy reported for the synthesis of sarpagine-related alkaloids, including (+)-(E)-16-epi-normacusine B.[6][7]
Protocol 1: Gold(I)-Catalyzed 6-exo-dig Cyclization to form the Common Intermediate
This protocol describes the key gold(I)-catalyzed cyclization to construct the central piperidine ring with the exocyclic (E)-ethylidene side chain.
-
Materials:
-
Acyclic amino-alkyne precursor
-
Gold(I) catalyst (e.g., AuCl(PPh₃)/AgOTf)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of the acyclic amino-alkyne precursor in anhydrous dichloromethane (B109758) under an inert atmosphere, add the gold(I) catalyst.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired common chiral intermediate.
-
Protocol 2: Elaboration of the Common Intermediate to (+)-(E)-16-epi-normacusine B
This protocol outlines the subsequent steps to convert the common intermediate into the final target molecule. This typically involves indole formation and further cyclizations. A key transformation in related syntheses is the Pictet-Spengler reaction.[8]
-
Materials:
-
Common chiral intermediate
-
Tryptamine (B22526) or a derivative
-
Acid catalyst (e.g., trifluoroacetic acid)
-
Appropriate solvents
-
-
Procedure:
-
Condense the common chiral intermediate with tryptamine in the presence of an acid catalyst.
-
The resulting intermediate undergoes further intramolecular cyclization to form the characteristic polycyclic core of the sarpagine alkaloids. Specific conditions for this step may vary and require optimization.
-
Subsequent functional group manipulations, such as reductions or oxidations, might be necessary to arrive at the final structure of (+)-(E)-16-epi-normacusine B. A chemospecific and regiospecific hydroboration/oxidation at the C(16)-C(17) position has been noted as a key step in a related synthesis.[9][10]
-
Purify the final product by chromatography (e.g., HPLC) to obtain pure (+)-(E)-16-epi-normacusine B.
-
Data Presentation
The following table summarizes the key transformations and reported yields for the synthesis of related sarpagine alkaloids. Note that specific yields for each step in the synthesis of (+)-(E)-16-epi-normacusine B were not detailed in the provided search results, so representative data from similar syntheses are presented.
| Step | Reaction Type | Key Reagents | Product | Reported Yield (%) | Reference |
| 1 | Gold(I)-Catalyzed Cyclization | Au(I) catalyst | Common Chiral Intermediate | Not Specified | [6] |
| 2 | Pictet-Spengler Reaction/Cyclization | Tryptamine, Acid | Polycyclic Intermediate | Not Specified | |
| 3 | Hydroboration/Oxidation | BH₃, H₂O₂/NaOH | Hydroxylated Intermediate | Not Specified | [9] |
| 4 | Final Cyclization/Deprotection | Varies | (+)-(E)-16-epi-normacusine B | Not Specified |
Signaling Pathways and Logical Relationships
The following diagram illustrates the divergent synthetic pathway from the common intermediate to (+)-(E)-16-epi-normacusine B and other related sarpagine alkaloids.
Caption: Divergent synthesis of sarpagine alkaloids from a common intermediate.
References
- 1. orglab.sogang.ac.kr [orglab.sogang.ac.kr]
- 2. Total Synthesis of Sarpagine Alkaloid (-)-Normacusine B [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Asymmetric Total Synthesis of Sarpagine-Related Indole Alkaloids Hydroxygardnerine, Hydroxygardnutine, Gardnerine, (E)-16-epi-Normacusine B, and Koumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Asymmetric Total Synthesis of Sarpagine-Related Indole Alkaloids Hydroxygardnerine, Hydroxygardnutine, Gardnerine, (E)â16-epi-Normacusine B, and Koumine - Organic Letters - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantiospecific total synthesis of (-)-(E)16-epiaffinisine, (+)-(E)16-epinormacusine B, and (+)-dehydro-16-epiaffinisine as well as the stereocontrolled total synthesis of alkaloid G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of (E)-16-Epi-normacusine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-16-Epi-normacusine B is a tertiary indole (B1671886) alkaloid belonging to the sarpagine (B1680780) family of natural products. Sarpagine alkaloids are known for their diverse and interesting biological activities. Notably, normacusine B has been identified as a hypotensive agent, exhibiting effects on vascular smooth muscle. These properties make this compound a compound of interest for further investigation in drug discovery and development, particularly in the area of cardiovascular research.
The purification of this compound, whether from natural sources or following total synthesis, is a critical step to ensure the quality and reliability of subsequent biological and pharmacological studies. This document provides detailed application notes and protocols for the purification of this compound, primarily focusing on methods employed after its chemical synthesis.
Purification Strategy Overview
The primary method for the purification of this compound from a crude reaction mixture is flash column chromatography on silica (B1680970) gel. This technique is well-suited for separating the target alkaloid from reaction byproducts and unreacted starting materials. The choice of solvent system is crucial for achieving optimal separation.
A typical workflow for the purification process is outlined below:
Caption: General workflow for the purification of this compound post-synthesis.
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol is adapted from the purification procedures reported in the total synthesis of (+)-(E)-16-epinormacusine B.
Materials and Equipment:
-
Crude this compound (from synthesis)
-
Silica gel (230-400 mesh)
-
Solvents: Ethyl acetate (B1210297) (EtOAc), Hexane (analytical grade)
-
Flash chromatography system (glass column, pump, fraction collector)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Glassware: flasks, beakers, graduated cylinders
-
Pasteur pipettes
Procedure:
-
Sample Preparation:
-
Concentrate the crude reaction mixture containing this compound under reduced pressure using a rotary evaporator to obtain a residue.
-
Dissolve the residue in a minimal amount of dichloromethane (B109758) or the flash chromatography eluent for loading onto the column. Alternatively, for less soluble residues, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial chromatography solvent (e.g., 100% hexane).
-
Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by passing several column volumes of the initial eluent through it.
-
-
Chromatographic Separation:
-
Carefully load the prepared sample onto the top of the silica gel bed.
-
Begin the elution with the chosen solvent system. A common and effective solvent system is a gradient of ethyl acetate in hexane.[1]
-
Recommended Solvent System: Start with a low polarity mixture, such as 1:9 ethyl acetate:hexane , and gradually increase the polarity if necessary.[1]
-
Maintain a constant flow rate appropriate for the column size.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate using a fraction collector or manually in test tubes.
-
Monitor the separation by spotting fractions onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., the elution solvent or a slightly more polar mixture).
-
Visualize the spots under a UV lamp (254 nm). This compound, being an indole alkaloid, should be UV active.
-
Identify and pool the fractions containing the pure desired product.
-
-
Isolation of Purified Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Further dry the compound under high vacuum to remove any residual solvent.
-
Data Presentation
While specific quantitative data for the purification of this compound is not extensively published in a tabular format, the following table provides a template for researchers to document their purification results. The expected yield and purity will depend on the success of the preceding synthetic steps.
| Purification Step | Starting Material (mg) | Product (mg) | Yield (%) | Purity (by HPLC/NMR) |
| Flash Column Chromatography | Enter Value | Enter Value | Enter Value | Enter Value |
Biological Activity and Potential Signaling Pathway
Normacusine B has been shown to possess hypotensive and spasmolytic effects.[2] Studies have indicated that it acts as a competitive antagonist of phenylephrine-induced contractions and a non-competitive antagonist of serotonin-induced contractions in isolated rat aortic rings.[2] This suggests an interaction with α1-adrenergic and serotonergic (5-HT) receptors.
The hypotensive effect is likely mediated through the blockade of α1-adrenergic receptors on vascular smooth muscle cells, leading to vasodilation. The antagonism of serotonin (B10506) receptors may also contribute to this effect.
Caption: Postulated mechanism of the hypotensive action of this compound.
References
- 1. Enantiospecific Total Synthesis of the Important Biogenetic Intermediates Along the Ajmaline Pathway, (+)-Polyneuridine and (+)-Polyneuridine Aldehyde, as well as 16-Epi-Vellosimine and Macusine A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypotensive and spasmolytic effects of normacusine B from Strychnos atlantica root - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of (E)-16-Epi-normacusine B
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(E)-16-Epi-normacusine B is a sarpagine-type indole (B1671886) alkaloid, a class of natural products known for their diverse and significant biological activities. As research into the therapeutic potential of minor alkaloids from genera such as Strychnos expands, robust and reliable analytical methods for their quantification are essential for pharmacokinetic studies, quality control of natural product extracts, and drug development. This document provides detailed protocols for the quantification of this compound in plant matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Due to the limited availability of specific analytical protocols for this compound, the methodologies presented herein are adapted from established methods for the analysis of structurally related Strychnos alkaloids, such as strychnine (B123637) and brucine.
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction from Plant Material
This protocol outlines the extraction of this compound from a dried plant matrix (e.g., leaves, stem bark).
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) hydroxide (B78521) solution (25%)
-
Chloroform (B151607) (HPLC grade)
-
Sulfuric acid (2% aqueous solution)
-
Sodium hydroxide solution (10% aqueous solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Weigh 1 g of powdered plant material into a conical flask.
-
Moisten the powder with 2 mL of 25% ammonium hydroxide solution to basify the alkaloids.
-
Add 50 mL of chloroform and perform extraction using an ultrasonic bath for 30 minutes at 40°C.
-
Filter the chloroform extract and repeat the extraction process on the plant residue two more times.
-
Combine the chloroform extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the dried extract in 20 mL of 2% sulfuric acid to protonate the alkaloids and transfer them to the aqueous phase.
-
Wash the acidic solution with 20 mL of chloroform to remove non-alkaloidal compounds; discard the chloroform layer.
-
Adjust the pH of the aqueous phase to approximately 10 with 10% sodium hydroxide solution to deprotonate the alkaloids.
-
Perform a liquid-liquid extraction of the basified aqueous solution with 20 mL of chloroform, repeated three times.
-
Combine the chloroform fractions, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Reconstitute the final dried extract in 1 mL of methanol for analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC or LC-MS/MS system.
HPLC-UV Quantification Method
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 70% B
-
20-25 min: 70% to 10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Curve: Prepare a standard curve of this compound in methanol over a concentration range of 1-100 µg/mL.
LC-MS/MS Quantification Method
This method offers higher sensitivity and selectivity, making it suitable for complex matrices or low concentrations.
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (MW: 294.39): Precursor ion [M+H]⁺: m/z 295.2. Product ions would need to be determined by infusion of a pure standard, but hypothetical transitions could be m/z 295.2 > 130.1 (common indole fragment) and m/z 295.2 > 277.2 (loss of water).
-
Internal Standard (IS): A structurally similar alkaloid not present in the sample (e.g., yohimbine) should be used.
-
Data Presentation
The following tables summarize hypothetical validation data for the proposed analytical methods.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 92 - 108% |
| Matrix Effect | < 15% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Example signaling pathway for a related Strychnos alkaloid.
Application Notes and Protocols for (E)-16-Epi-normacusine B as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-16-Epi-normacusine B is a sarpagine-related indole (B1671886) alkaloid with the chemical formula C₁₉H₂₂N₂O and a molecular weight of 294.39 g/mol .[1] Its complex structure, characteristic of the broader class of indole alkaloids, suggests potential biological activity, making it a valuable compound for research and drug discovery. The total synthesis of this compound has been achieved, enabling its availability for use as a chemical standard.[2][3]
This document provides detailed application notes and protocols for the use of this compound as a chemical standard in various research settings. Given that specific biological and analytical data for this compound is still emerging, this guide also presents generalized protocols based on established methods for related indole and sarpagine (B1680780) alkaloids.
Chemical and Physical Properties
A summary of the known properties of this compound is presented in the table below. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific information.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂N₂O | [1] |
| Molecular Weight | 294.39 g/mol | [1] |
| Appearance | White to off-white solid | Assumed based on related compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents | Assumed based on related compounds |
| Storage | Store at -20°C for long-term stability | General recommendation for alkaloids |
Application Notes
Use as a Reference Standard in Analytical Chemistry
This compound can be utilized as a primary reference standard for the qualitative and quantitative analysis of related alkaloids in various matrices, including plant extracts, biological fluids, and synthetic reaction mixtures. Its high purity makes it suitable for:
-
Method Development and Validation: Establishing and validating new chromatographic methods (HPLC, UPLC, LC-MS) for the separation and quantification of sarpagine-type alkaloids.
-
Quality Control: Ensuring the identity and purity of research compounds and natural product extracts.
-
Metabolic Studies: Identifying and quantifying metabolites of structurally related compounds in in vitro and in vivo systems.
Investigating Potential Biological Activities
While specific biological data for this compound is limited, the broader class of sarpagine and indole alkaloids is known for a range of pharmacological activities. Therefore, this compound is a candidate for screening in various biological assays.
-
Antiproliferative and Cytotoxic Activity: Many indole alkaloids exhibit anticancer properties. This compound could be screened against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects.
-
Anti-inflammatory Activity: Some sarpagine alkaloids have been reported to possess anti-inflammatory properties, potentially through the inhibition of signaling pathways such as NF-κB.
-
Neurological Activity: The structural similarity to other neuroactive indole alkaloids suggests potential activity on neurotransmitter receptors or ion channels.
Potential Signaling Pathway Modulation
Based on the activities of related indole alkaloids, this compound may modulate key cellular signaling pathways implicated in disease.
-
NF-κB Signaling Pathway: This pathway is a critical regulator of inflammation and cell survival. Inhibition of this pathway is a key mechanism for several anti-inflammatory and anticancer drugs. A hypothetical workflow for investigating the effect of this compound on this pathway is presented below.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
-
MAPK Signaling Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Many anticancer agents target components of the MAPK pathway.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
Experimental Protocols
General Workflow for Use as a New Chemical Standard
The following diagram outlines the essential steps for incorporating a new chemical standard like this compound into laboratory use.
Caption: Workflow for implementing a new chemical standard.
Protocol for Quantitative Analysis by HPLC-UV
This protocol is a general guideline. The specific parameters should be optimized for the instrument and application.
Objective: To quantify this compound in a sample matrix.
Materials:
-
This compound chemical standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask to obtain a stock solution of 500 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Prepare the sample by dissolving a known quantity in the mobile phase or a suitable solvent. The final concentration should fall within the range of the calibration curve.
-
HPLC Analysis:
-
Inject the calibration standards and samples onto the HPLC system.
-
Analyze the data by plotting a calibration curve of peak area versus concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Example HPLC Parameters (to be optimized):
| Parameter | Example Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm and 280 nm (or as determined by UV scan) |
Protocol for Quantitative Analysis by LC-MS/MS
This protocol provides a framework for developing a sensitive and selective LC-MS/MS method.
Objective: To perform highly sensitive quantification of this compound, particularly in complex biological matrices.
Materials:
-
This compound chemical standard
-
An appropriate internal standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
LC-MS grade solvents (acetonitrile, methanol, water)
-
LC-MS grade formic acid or ammonium formate
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Tuning and Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion and optimize fragmentation to select suitable product ions for Multiple Reaction Monitoring (MRM).
-
Standard and Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and a fixed amount of the IS into a blank matrix.
-
LC-MS/MS Analysis:
-
Inject the prepared samples and standards.
-
Acquire data in MRM mode.
-
Quantify the analyte by calculating the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Example LC-MS/MS Parameters (to be optimized):
| Parameter | Example Value |
| LC Column | UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | To be determined experimentally (e.g., for m/z 295.2 -> [product ion 1], [product ion 2]) |
| Collision Energy | To be determined experimentally |
Data Presentation
The following tables are examples of how quantitative data for this compound could be presented.
Table 1: Example HPLC-UV Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Range | 1 - 100 µg/mL | Dependent on application |
| Limit of Detection (LOD) | 0.3 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 1.0 µg/mL | Reportable |
| Precision (%RSD) | < 2% | ≤ 2% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Table 2: Example Cytotoxicity Data (IC₅₀ values)
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| MCF-7 (Breast Cancer) | To be determined | 0.1 |
| A549 (Lung Cancer) | To be determined | 0.2 |
| HCT116 (Colon Cancer) | To be determined | 0.15 |
Disclaimer: The experimental protocols and data presented are illustrative and based on general methodologies for similar compounds. Researchers must independently develop and validate all methods for their specific applications and instrumentation. The potential biological activities are hypothetical and require experimental verification. Always consult the Safety Data Sheet (SDS) before handling this or any chemical compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enantiospecific total synthesis of (-)-(E)16-epiaffinisine, (+)-(E)16-epinormacusine B, and (+)-dehydro-16-epiaffinisine as well as the stereocontrolled total synthesis of alkaloid G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific, enantiospecific total synthesis of the sarpagine indole alkaloids (E)16-epiaffinisine, (E)16-epinormacusine B, and dehydro-16-epiaffinisine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving (E)-16-Epi-normacusine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-16-Epi-normacusine B is a member of the sarpagine-type indole (B1671886) alkaloid family, a class of natural products known for a wide range of biological activities. While direct experimental data on the cell-based effects of this compound is limited, the known bioactivities of its parent compound, normacusine B, and other related sarpagine (B1680780) alkaloids provide a strong rationale for investigating its potential pharmacological effects. Normacusine B has demonstrated hypotensive and spasmolytic properties, acting as an antagonist at adrenergic and serotonergic receptors.[1] Furthermore, various sarpagine alkaloids have exhibited promising anticancer, anti-inflammatory (via NF-κB inhibition), antileishmanial, antiarrhythmic, and antimalarial activities.[2]
These application notes provide detailed protocols for a series of cell-based assays to characterize the biological activity of this compound, based on the known effects of its structural analogs. The proposed assays will investigate its cytotoxic potential against cancer cell lines, its effects on vascular smooth muscle cell contractility, and its potential to modulate the NF-κB signaling pathway.
Data Presentation
The following table summarizes the reported in vitro growth inhibitory activity of macroline-sarpagine bisindole alkaloids, providing a reference for expected potency of related compounds like this compound in cytotoxicity screens.
| Compound Class | Cell Lines | IC50 Values (µM) | Reference |
| Macroline-sarpagine bisindole alkaloids | KB, vincristine-resistant KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, and A549 | 0.02 - 9.0 | [2] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay
This protocol is designed to determine the cytotoxic effects of this compound on various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Workflow for Cell Viability Assay
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-16-Epi-normacusine B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of (E)-16-Epi-normacusine B. The information is compiled to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the critical stages in the synthesis of this compound that affect the overall yield?
A1: The synthesis involves several critical transformations where yield can be compromised. Key stages include the stereocontrolled generation of asymmetric centers, the chemospecific and regiospecific hydroboration/oxidation, and the final cyclization to form the ether linkage. Careful optimization of each of these steps is crucial for a high overall yield.
Q2: I am observing poor stereoselectivity at C(16). How can I improve this?
A2: Achieving the correct sarpagine (B1680780) stereochemistry at C(16) is a known challenge. The oxy-anion Cope rearrangement, followed by protonation of the resulting enolate under kinetically controlled conditions, is a highly effective method for establishing the key asymmetric centers at C(15), C(16), and C(20) with high stereocontrol[1][2][3]. Ensure that the protonation is carried out at a low temperature to favor the kinetic product.
Q3: The hydroboration/oxidation of the C(16)-C(17) double bond is producing a mixture of products. What are the likely causes and solutions?
A3: This step is crucial for introducing the hydroxyl group required for the subsequent cyclization. A lack of regioselectivity can lead to the formation of undesired alcohol isomers.
-
Potential Cause: The choice of borane (B79455) reagent and reaction conditions can significantly influence the regioselectivity.
-
Troubleshooting:
-
Reagent Choice: Employ a sterically hindered borane reagent to enhance selectivity for the less hindered position of the double bond.
-
Temperature Control: Maintain strict temperature control during the hydroboration and subsequent oxidation steps.
-
Solvent: Ensure the use of an appropriate anhydrous solvent to prevent side reactions.
-
Q4: The final DDQ-mediated cyclization to form the cyclic ether is resulting in a low yield. What can I do to optimize this step?
A4: The formation of the cyclic ether via treatment of the corresponding alcohol with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is generally a high-yielding reaction[1][4]. If you are experiencing low yields, consider the following:
-
Potential Cause: Impurities in the starting alcohol, degradation of the DDQ reagent, or suboptimal reaction conditions.
-
Troubleshooting:
-
Purity of Starting Material: Ensure the alcohol precursor is of high purity.
-
DDQ Quality: Use freshly opened or properly stored DDQ.
-
Solvent System: The reaction is reported to proceed in excellent yields using THF or aqueous THF as the solvent[1][4]. Ensure the solvent is dry if using anhydrous conditions.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC to determine the optimal reaction time and avoid decomposition.
-
Quantitative Data Summary
The following table summarizes key quantitative outcomes reported in the synthesis of this compound and related compounds.
| Step | Reagents/Conditions | Product(s) | Yield/Selectivity | Reference |
| Oxy-anion Cope Rearrangement | Kinetic protonation of the enolate | Generation of asymmetric centers at C(15), C(16), and C(20) | >43:1 | [1][2][3] |
| Cyclic Ether Formation | Alcohol precursor with DDQ/THF | dehydro-16-epiaffinisine (B1253594) | 98% | [4] |
| Cyclic Ether Formation | Alcohol precursor with DDQ/THF | dehydro-16-epinormacusine B | 95% | [4] |
| Formation of Prochiral Carbon Center | Na-methylvellosimine with a Tollens reaction | Key intermediate with a quaternary carbon at C-16 | 95% | [2] |
Key Experimental Protocols
1. Stereocontrolled Generation of Asymmetric Centers via Oxy-anion Cope Rearrangement
This protocol is a critical step for establishing the desired stereochemistry.
-
Generate the requisite enolate from the precursor under anhydrous conditions using a suitable base at low temperature.
-
Allow the oxy-anion Cope rearrangement to proceed.
-
Quench the reaction with a proton source under kinetically controlled conditions (e.g., low temperature) to ensure the formation of the desired stereoisomer.
-
Purify the product using column chromatography.
2. Hydroboration/Oxidation of the C(16)-C(17) Alkene
This procedure introduces the hydroxyl group necessary for the subsequent cyclization.
-
Dissolve the alkene substrate in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C.
-
Add the borane reagent (e.g., BH3-THF complex) dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0°C and slowly add the oxidation reagents (e.g., aqueous NaOH followed by H2O2).
-
Stir the mixture until the oxidation is complete.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting alcohol by chromatography.
3. DDQ-Mediated Oxidative Cyclization for Ether Formation
This is a high-yielding step for the formation of the cyclic ether.
-
Dissolve the alcohol precursor in THF or aqueous THF.
-
Add a solution of DDQ in the same solvent to the alcohol solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product, dry the organic layer, and purify by column chromatography to obtain the cyclic ether.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. Enantiospecific total synthesis of (-)-(E)16-epiaffinisine, (+)-(E)16-epinormacusine B, and (+)-dehydro-16-epiaffinisine as well as the stereocontrolled total synthesis of alkaloid G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereospecific, enantiospecific total synthesis of the sarpagine indole alkaloids (E)16-epiaffinisine, (E)16-epinormacusine B, and dehydro-16-epiaffinisine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Sarpagine Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sarpagine (B1680780) alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategic challenges in the total synthesis of sarpagine alkaloids?
A1: The synthesis of the rigid, polycyclic core of sarpagine alkaloids presents several key challenges. These include the stereocontrolled construction of the indole-fused azabicyclo[3.3.1]nonane framework and, in many cases, a rigid azabicyclo[2.2.2]octane system.[1] Key strategic hurdles often revolve around the application and potential side reactions of cornerstone reactions such as the Pictet-Spengler, Dieckmann, and intramolecular Mannich reactions. Furthermore, late-stage functionalization and the introduction or modification of substituents on the complex scaffold can be problematic.[2]
Q2: What are the primary concerns regarding stereochemistry during sarpagine alkaloid synthesis?
A2: A primary stereochemical challenge is controlling the configuration at the C-16 position, especially when it bears a functional group like an aldehyde. This center is prone to epimerization to a more thermodynamically stable, but synthetically undesired, configuration under basic or even some acidic conditions.[3] Additionally, for C-19 substituted sarpagine alkaloids, achieving the correct stereochemistry of the substituent (e.g., a methyl group) is a significant challenge that requires careful selection of synthetic strategy and reagents.[4]
Q3: What are the common protecting groups for the indole (B1671886) nitrogen in sarpagine synthesis, and what are the potential issues with their use?
A3: Common protecting groups for the indole nitrogen include Boc, Cbz, SEM, and tosyl (Ts).[5] The choice of protecting group is critical and must be compatible with the planned reaction sequence. Potential issues include:
-
Incomplete protection or deprotection: Leading to a mixture of protected, deprotected, and starting materials.
-
Side reactions during deprotection: For example, the tert-butyl cation generated during Boc deprotection can cause unwanted alkylation of electron-rich aromatic rings.[5]
-
Protecting group stability: The chosen group must withstand all intermediate reaction conditions. A robust protecting group like tosyl may require harsh conditions for removal, which can be incompatible with the complex functionality of late-stage intermediates.[5]
Q4: What are the major challenges in the purification of sarpagine alkaloids and their intermediates?
A4: The purification of sarpagine alkaloids and their synthetic intermediates can be challenging due to their complex structures and the potential for the formation of closely related diastereomers as side products. These diastereomers often have very similar polarities, making their separation by standard column chromatography difficult. Furthermore, the basic nature of the nitrogen atoms in the alkaloid core can lead to tailing on silica (B1680970) gel. Purification may require specialized techniques such as reversed-phase HPLC or the use of specific chromatographic conditions to achieve baseline separation.
Troubleshooting Guides
Problem 1: Epimerization at C-16
Symptom: You obtain a mixture of diastereomers, or the undesired diastereomer, where the stereochemistry at C-16 has inverted. This is often observed when C-16 carries an aldehyde group.
Possible Cause: The C-16 proton is acidic and can be removed by base, leading to epimerization to the more thermodynamically stable epimer.[3] This can occur during reactions run under basic conditions or during workup.
Troubleshooting Steps:
-
Avoid Basic Conditions: If possible, modify the synthetic route to avoid strongly basic conditions after the C-16 stereocenter is set.
-
Use Milder Bases: If a base is necessary, consider using a milder, non-nucleophilic base and carefully control the reaction temperature and time.
-
Acidic Workup: A carefully controlled acidic workup may help to minimize epimerization during extraction.
-
Isomerization as a Strategy: In some cases, if the undesired epimer is formed, it may be possible to intentionally epimerize it to the desired isomer using specific conditions. One study noted that an undesired aldehyde could be converted to the desired isomer in almost quantitative yield with DBU or NaOMe.[3]
Problem 2: Low Yield or Side Products in the Dieckmann Condensation
Symptom: The intramolecular Dieckmann condensation to form the cyclic β-keto ester proceeds with low yield, or you observe significant amounts of starting material or dimeric byproducts.
Possible Causes:
-
Reverse Claisen Reaction: The Dieckmann condensation is a reversible reaction. If the product is not stabilized, the reverse reaction can occur.[6]
-
Intermolecular Condensation: If the reaction is not performed under high dilution, intermolecular Claisen condensation can lead to dimerization, especially when forming larger rings.[7]
-
Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the reaction outcome.
Troubleshooting Steps:
-
Choice of Base: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to favor the forward reaction.
-
High Dilution: Perform the reaction under high dilution conditions to minimize intermolecular side reactions.
-
Solvent Selection: Anhydrous, aprotic solvents like THF or toluene (B28343) are generally preferred.
-
Drive the Equilibrium: The final deprotonation of the β-keto ester product is often the driving force of the reaction. Ensure at least a stoichiometric amount of base is used.
Problem 3: Difficulties with the Intramolecular Mannich Reaction
Symptom: The intramolecular Mannich reaction to form a key C-N bond and construct a new ring fails or proceeds with very low yield.
Possible Cause: The intramolecular Mannich reaction requires the simultaneous presence of both an electrophilic iminium ion and a nucleophilic enol or enolate. The formation of one of these species may be disfavored under the reaction conditions.[8]
Troubleshooting Steps:
-
Pre-formation of Intermediates: Consider a stepwise approach where the iminium ion or the enol/enolate is generated first, followed by the cyclization step.
-
Catalyst and pH Control: The reaction is often acid-catalyzed to promote iminium ion formation. Careful optimization of the acid catalyst and pH is crucial.
-
Lewis Acid Catalysis: In some cases, a Lewis acid can be used to activate the imine for the intramolecular cyclization.[1]
Problem 4: Inefficient N-Dealkylation
Symptom: Attempts to remove an N-alkyl protecting group (e.g., N-methyl or N-benzyl) result in a low yield of the desired secondary amine, or significant side product formation.
Possible Causes:
-
Steric Hindrance: The nitrogen atom in the polycyclic sarpagine core can be sterically hindered, making it difficult for reagents to access it.[2]
-
Reagent Incompatibility: The chosen dealkylation reagent may react with other functional groups in the molecule.
-
Harsh Reaction Conditions: Some dealkylation methods require harsh conditions that can lead to decomposition of the complex alkaloid.
Troubleshooting Steps:
-
Choice of Reagent: A variety of N-dealkylation reagents are available, and the best choice will depend on the specific substrate. Common reagents include:
-
Optimization of Reaction Conditions: Carefully screen reaction temperature, time, and solvent to find the optimal conditions for your substrate.
-
Consider the Protecting Group Early: If possible, choose an N-protecting group in the initial stages of the synthesis that can be removed under mild conditions in the final steps.
Data Presentation
Table 1: Diastereoselectivity in Key Reactions for Sarpagine Synthesis
| Reaction | Substrate | Conditions | Diastereomeric Ratio (desired:undesired) | Reference |
| Asymmetric Pictet-Spengler | D-(+)-tryptophan | TFA, CH2Cl2 | >99:1 (trans) | [11] |
| Oxy-anion Cope Rearrangement | Allylic alcohol intermediate | KH, THF | >30:1 | [3] |
| Intramolecular Mannich | Iminium ion precursor | AlCl3, THF | Not specified, but successful cyclization | [1] |
Table 2: Comparison of N-Demethylation Reagents for Alkaloids
| Reagent | General Conditions | Advantages | Disadvantages | Reference |
| α-Chloroethyl chloroformate (ACE-Cl) | 1,2-DCE, reflux | Generally effective | Can be harsh, may not work for sterically hindered amines | [2] |
| Cyanogen Bromide (von Braun) | Inert solvent (e.g., CHCl3) | Classical, well-established | Highly toxic reagent | [9] |
| Photoredox Catalysis | Visible light, photosensitizer | Mild, functional group tolerant | May require specific catalyst systems | [10] |
Experimental Protocols
Protocol 1: Asymmetric Pictet-Spengler/Dieckmann Cyclization for Tetracyclic Ketone Core
This protocol describes the synthesis of a key tetracyclic ketone intermediate, a common starting point for many sarpagine alkaloid syntheses.
-
Pictet-Spengler Reaction:
-
To a solution of D-(+)-tryptophan methyl ester and an appropriate aldehyde (e.g., 4,4-dimethoxybutanal) in a suitable solvent (e.g., CH2Cl2), add trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for several days, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude diester.
-
-
Dieckmann Condensation:
-
Dissolve the crude diester in an anhydrous solvent (e.g., toluene).
-
Add a strong base (e.g., potassium tert-butoxide) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with an acidic solution (e.g., 1 M HCl).
-
Heat the mixture to effect decarboxylation.
-
After cooling, extract the product, dry the organic layer, and purify by column chromatography to yield the tetracyclic ketone.
-
Protocol 2: Late-Stage N-Demethylation using ACE-Cl
This protocol is for the removal of an N-methyl group from a late-stage sarpagine intermediate.
-
Dissolve the N-methylated sarpagine alkaloid in anhydrous 1,2-dichloroethane (B1671644) (DCE).
-
Add an excess of α-chloroethyl chloroformate (ACE-Cl).
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in methanol (B129727) and reflux to cleave the resulting carbamate.
-
Remove the solvent under reduced pressure and purify the resulting secondary amine by column chromatography.[2]
Mandatory Visualizations
Caption: General synthetic workflow for sarpagine alkaloids.
References
- 1. Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. General Strategy for Synthesis of C-19 Methyl-Substituted Sarpagine/Macroline/Ajmaline Indole Alkaloids Including Total Synthesis of 19(S),20(R)-Dihydroperaksine, 19(S),20(R)-Dihydroperaksine-17-al, and Peraksine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. LON-CAPA OCHem [s10.lite.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantiospecific total synthesis of the sarpagine related indole alkaloids talpinine and talcarpine as well as the improved total synthesis of alstonerine and anhydromacrosalhine-methine via the asymmetric Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming stereoselectivity issues in normacusine B synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stereoselectivity challenges encountered during the synthesis of normacusine B. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main stereochemical challenges in the total synthesis of normacusine B?
A1: The primary stereochemical challenges in synthesizing normacusine B lie in the construction of its intricate, cage-like skeleton which features multiple stereocenters. Key hurdles include controlling the diastereoselectivity during the formation of the tetrahydrocarbolinone core, the bridged azabicyclo[3.3.1]nonane moiety, and the azabicyclo[2.2.2]octane ring system. Achieving the correct relative and absolute stereochemistry is crucial for the biological activity of the final compound.
Q2: Which synthetic strategies have proven effective in controlling stereoselectivity in normacusine B synthesis?
A2: Several key strategies have been successfully employed. These include a photocatalytic nitrogen-centered radical cascade for the asymmetric construction of the tetrahydrocarbolinone skeleton, a titanium-mediated intramolecular amide-alkene coupling to form the azabicyclo[3.3.1]nonane moiety with high diastereoselectivity, and a nickel-catalyzed reductive Heck coupling to assemble the azabicyclo[2.2.2]octane ring system. Another notable method involves an aza-Achmatowicz rearrangement to establish key stereocenters.
Troubleshooting Guides
Photocatalytic Nitrogen-Centered Radical Cascade
Issue: Low diastereoselectivity or yield in the formation of the tetrahydrocarbolinone skeleton.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Light Source | Ensure the use of a 10 W blue LED lamp. The wavelength and intensity of the light source are critical for the efficient generation of the nitrogen-centered radical. |
| Suboptimal Photocatalyst | Use of an inappropriate photocatalyst can lead to poor results. Ir(dtbby)(ppy)2PF6 is a recommended photocatalyst for this reaction. |
| Incorrect Base | The choice of base is crucial. Potassium bicarbonate (KHCO3) has been shown to be effective. Using a stronger or weaker base may affect the reaction efficiency and selectivity. |
| Solvent Effects | The reaction should be carried out in a suitable solvent. 1,2-Dimethoxyethane (B42094) (DME) is a recommended solvent. |
| Reaction Temperature | Maintain the reaction temperature at 30 °C. Deviations in temperature can impact the reaction kinetics and stereoselectivity. |
Titanium-Mediated Intramolecular Amide-Alkene Coupling
Issue: Poor yield or formation of side products during the construction of the azabicyclo[3.3.1]nonane skeleton.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Titanium Reagent | The choice of titanium reagent is critical. ClTi(O-iPr)3 in combination with a Grignard reagent such as cyclohexylmagnesium bromide has been shown to be effective. |
| Suboptimal Grignard Reagent | While other Grignard reagents may work, cyclohexylmagnesium bromide has been found to provide better yields in some cases. |
| Solvent Selection | Tetrahydrofuran (THF) is the optimal solvent for this reaction. Other solvents like diethyl ether (Et2O), 1,2-dimethoxyethane (DME), methyl tert-butyl ether (MTBE), and toluene (B28343) may lead to no reaction. |
| Reaction Temperature | The reaction should be initiated at 0 °C. Temperature control is important for the stability of the intermediates and the selectivity of the reaction. |
| Oxygen Quench | The reaction is quenched with oxygen. Ensure proper and controlled introduction of oxygen to the reaction mixture. |
Nickel-Catalyzed Reductive Heck Coupling
Issue: Low yield or lack of cyclization in the formation of the azabicyclo[2.2.2]octane ring system.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Nickel Catalyst | Ensure the use of an active nickel catalyst. Ni(cod)2 is a commonly used precursor. The freshness and handling of the catalyst are important. |
| Incorrect Additives | The presence of additives like sodium iodide (NaI) and magnesium triflate (Mg(OTf)2) is crucial for the success of this reaction. |
| Suboptimal Solvent | Dimethylacetamide is a recommended solvent for this transformation. |
| High Reaction Temperature | This reaction requires a high temperature of 110 °C to proceed efficiently. Ensure the reaction is heated to the correct temperature. |
Experimental Protocols
Key Experiment: Photocatalytic Nitrogen-Centered Radical Cascade
This protocol describes the asymmetric synthesis of the tetrahydrocarbolinone intermediate.
Materials:
-
Sulfonamide precursor
-
Acrolein
-
Ir(dtbby)(ppy)2PF6 (photocatalyst)
-
Potassium bicarbonate (KHCO3)
-
1,2-Dimethoxyethane (DME)
-
10 W blue LED lamp
Procedure:
-
To a solution of the sulfonamide precursor and acrolein in DME, add Ir(dtbby)(ppy)2PF6 and KHCO3.
-
Irradiate the reaction mixture with a 10 W blue LED lamp at 30 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by column chromatography to yield the tetrahydrocarbolinone as a single diastereomer.
Key Experiment: Titanium-Mediated Intramolecular Amide-Alkene Coupling
This protocol details the formation of the bridged azabicyclo[3.3.1]nonane skeleton.
Materials:
-
Lactam precursor
-
ClTi(O-iPr)3
-
Cyclohexylmagnesium bromide
-
Tetrahydrofuran (THF)
-
Oxygen
Procedure:
-
To a solution of the lactam precursor in THF at 0 °C, add ClTi(O-iPr)3 followed by cyclohexylmagnesium bromide.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction by bubbling oxygen through the solution for 20 minutes.
-
Perform an aqueous workup and purify the product by column chromatography to afford the tetracyclic compound.
Visualizations
Technical Support Center: (E)-16-Epi-normacusine B Analytical Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-16-Epi-normacusine B. The information is presented in a question-and-answer format to directly address common issues encountered during analytical detection.
I. High-Performance Liquid Chromatography (HPLC) Troubleshooting
Frequently Asked Questions (FAQs)
Q1: I am observing poor peak shape (tailing or fronting) for this compound in my reversed-phase HPLC analysis. What are the possible causes and solutions?
A1: Poor peak shape for this compound, a basic alkaloid, is often due to secondary interactions with residual silanols on the silica-based stationary phase. Here are the common causes and recommended solutions:
-
Cause: Secondary interactions with acidic silanol (B1196071) groups.
-
Solution: Add a basic modifier, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase at a low concentration (e.g., 0.1% v/v). This will compete with the analyte for active sites on the stationary phase.
-
-
Cause: Metal contamination in the HPLC system or column.
-
Solution: Passivate the HPLC system with a chelating agent like ethylenediaminetetraacetic acid (EDTA). Consider using a column specifically designed for basic compounds with low silanol activity.
-
-
Cause: Sample overload.
-
Solution: Reduce the concentration of the injected sample.
-
-
Cause: Inappropriate mobile phase pH.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is fully protonated.
-
Q2: My retention time for this compound is inconsistent between runs. What should I check?
A2: Inconsistent retention times can arise from several factors related to the HPLC system and mobile phase preparation.
-
System and Method Related:
-
Inadequate column equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient time before the first injection and between gradient runs.
-
Fluctuations in column temperature: Use a column oven to maintain a constant and consistent temperature.
-
Pump malfunction or leaks: Check the HPLC system for any leaks and ensure the pump is delivering a stable flow rate.
-
-
Mobile Phase Related:
-
Changes in mobile phase composition: Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Evaporation of the more volatile solvent component can alter the composition.
-
Mobile phase degradation: Some mobile phase additives can degrade over time.
-
Q3: I am struggling to separate this compound from its isomers. What strategies can I employ?
A3: Separating isomers can be challenging. Here are some optimization strategies:
-
Mobile Phase Optimization:
-
Solvent Strength: Systematically vary the ratio of organic solvent to aqueous phase.
-
Solvent Type: Try different organic solvents (e.g., acetonitrile (B52724) vs. methanol) as they offer different selectivities.
-
pH Adjustment: Fine-tune the pH of the mobile phase to exploit subtle differences in the pKa values of the isomers.
-
-
Stationary Phase Selection:
-
Different C18 Phases: Not all C18 columns are the same. Try columns with different bonding densities or end-capping from various manufacturers.
-
Phenyl-Hexyl or Cyano Phases: These stationary phases offer different retention mechanisms (π-π interactions) that can aid in separating structurally similar compounds.
-
-
Temperature: Optimize the column temperature, as it can influence selectivity.
Typical HPLC Method Parameters
The following table provides a starting point for developing an HPLC method for this compound. Optimization will likely be required for your specific application and instrumentation.
| Parameter | Typical Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
HPLC Troubleshooting Workflow
Caption: HPLC troubleshooting decision tree.
II. Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Frequently Asked Questions (FAQs)
Q1: I am not detecting the expected molecular ion ([M+H]⁺) for this compound in my LC-MS analysis. What could be the issue?
A1: The absence of the molecular ion can be due to several factors related to the ionization source and the compound's stability.
-
In-source Fragmentation: this compound might be fragmenting in the ion source before detection.
-
Solution: Decrease the fragmentor or cone voltage to reduce the energy in the ion source.
-
-
Poor Ionization Efficiency: The compound may not be ionizing efficiently under the current conditions.
-
Solution: Optimize the mobile phase pH. For positive ion mode, a lower pH (e.g., using formic acid) will promote protonation. Also, optimize the electrospray ionization (ESI) source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.
-
-
Compound Instability: The analyte may be degrading in the analytical solvent or in the ion source.
-
Solution: Prepare samples fresh and minimize their time in the autosampler. Investigate the stability of the compound in different solvents.
-
Q2: I am observing unexpected peaks in my chromatogram with the same m/z as this compound. What are the possible sources of this interference?
A2: Isobaric interferences are a common challenge in LC-MS.
-
Isomers: The sample may contain isomers of this compound that are not being chromatographically separated.
-
Solution: Optimize the HPLC method for better resolution (see HPLC troubleshooting section).
-
-
In-source Reactions: Other compounds in the sample matrix could be forming ions with the same m/z in the ion source.
-
Solution: Improve sample clean-up procedures (e.g., solid-phase extraction) to remove interfering matrix components.
-
-
Metabolites: If analyzing biological samples, isobaric metabolites may be present.
-
Solution: Requires excellent chromatographic separation and potentially the use of high-resolution mass spectrometry to differentiate based on exact mass.
-
Q3: My signal intensity for this compound is low and inconsistent. What can I do to improve it?
A3: Low and variable signal intensity is often due to matrix effects or suboptimal MS parameters.
-
Matrix Effects (Ion Suppression or Enhancement): Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte.
-
Solution:
-
Improve chromatographic separation to move the analyte peak away from interfering compounds.
-
Enhance sample preparation to remove matrix components.
-
Use a stable isotope-labeled internal standard to compensate for matrix effects.
-
Dilute the sample to reduce the concentration of interfering substances.
-
-
-
Suboptimal MS Parameters: The mass spectrometer may not be tuned for optimal detection of your analyte.
-
Solution: Perform a full optimization of all relevant MS parameters, including fragmentor/cone voltage, collision energy (for MS/MS), capillary voltage, and gas flows.
-
Expected Mass Spectrometry Data
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₉H₂₃N₂O⁺ | 295.1805 |
| [M+Na]⁺ | C₁₉H₂₂N₂ONa⁺ | 317.1624 |
Note: The presence of adducts like [M+Na]⁺ is common in ESI-MS.
LC-MS Troubleshooting Workflow
Caption: LC-MS troubleshooting workflow.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Frequently Asked Questions (FAQs)
Q1: The peaks in my ¹H NMR spectrum of this compound are broad. What is the likely cause?
A1: Peak broadening in NMR can result from several factors.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample solution through a small plug of silica (B1680970) or celite may help.
-
-
Sample Aggregation: At higher concentrations, molecules of this compound may aggregate, leading to broader signals.
-
Solution: Acquire the spectrum at a lower concentration.
-
-
Chemical Exchange: Protons involved in chemical exchange, such as those on hydroxyl (-OH) or amine (-NH) groups, often appear as broad signals.
-
Solution: This is a characteristic of the molecule. To confirm, a D₂O exchange experiment can be performed, which will cause the exchangeable proton signals to disappear.
-
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks.
-
Solution: Carefully shim the spectrometer before acquiring the spectrum.
-
Q2: I am having difficulty assigning the proton and carbon signals in the NMR spectra of this compound. What experiments can help?
A2: Unambiguous assignment of NMR signals for a complex molecule like this compound typically requires a suite of 2D NMR experiments.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing information about the stereochemistry.
Typical ¹H NMR Chemical Shift Regions
This table provides a general guide to the expected chemical shift regions for protons in a molecule like this compound. Actual values will depend on the solvent and specific electronic environment.
| Proton Type | Approximate Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 8.0 |
| Olefinic Protons | 4.5 - 6.5 |
| Protons adjacent to N or O | 2.5 - 4.5 |
| Aliphatic Protons | 0.5 - 2.5 |
| -OH, -NH Protons | Variable, often broad |
NMR Experiment Selection Logic
Technical Support Center: Interpreting Complex NMR Spectra of (E)-16-Epi-normacusine B
Welcome to the technical support center for the interpretation of complex NMR spectra of (E)-16-Epi-normacusine B. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental protocols, troubleshooting common issues, and answering frequently asked questions related to the NMR analysis of this complex indole (B1671886) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges encountered when acquiring and interpreting the NMR spectra of this compound and related sarpagine-type alkaloids?
A1: The primary challenges in the NMR analysis of this compound and similar alkaloids include:
-
Signal Overlap: The aliphatic region of the ¹H NMR spectrum is often crowded due to the presence of multiple methine and methylene (B1212753) groups in the complex polycyclic structure. This can make direct interpretation of multiplicities and extraction of coupling constants difficult.
-
Low Sample Concentration: Natural product isolates are often obtained in small quantities, which can lead to low signal-to-noise ratios in the NMR spectra, particularly for ¹³C and 2D NMR experiments.
-
Peak Broadening: Chemical exchange of labile protons (such as N-H or O-H) or conformational flexibility in the molecule can lead to broadened signals, obscuring coupling information.
-
Distinguishing Diastereomers: The presence of multiple stereocenters can lead to the formation of diastereomers, which may have very similar NMR spectra, making their differentiation challenging.
Q2: Which 2D NMR experiments are essential for the complete structural elucidation of this compound?
A2: For a comprehensive structural analysis, the following 2D NMR experiments are indispensable:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin systems and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, providing a map of all C-H bonds.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for connecting different spin systems and elucidating the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for establishing the relative stereochemistry of the molecule.
Q3: How can I confirm the presence of the indole N-H proton in the ¹H NMR spectrum?
A3: The indole N-H proton typically appears as a broad singlet in the downfield region of the spectrum (often > 8 ppm). To confirm its identity, you can perform a D₂O exchange experiment. After adding a drop of D₂O to the NMR sample and shaking, the N-H proton will exchange with deuterium, causing its signal to disappear from the ¹H NMR spectrum.
Troubleshooting Guides
Issue 1: Poorly resolved multiplets in the aliphatic region of the ¹H NMR spectrum.
Troubleshooting Steps:
-
Optimize Shimming: Ensure the magnetic field homogeneity is optimized by carefully shimming the spectrometer. Poor shimming is a common cause of broad and distorted peaks.
-
Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz or higher) will increase spectral dispersion and can resolve overlapping signals.
-
Run a 2D J-Resolved Experiment: This experiment separates chemical shifts and coupling constants into two different dimensions, which can help in deciphering complex multiplets.
-
Utilize 2D NMR: Rely on COSY and TOCSY experiments to trace out the spin systems even if the 1D spectrum is not well-resolved. HSQC can then be used to identify the corresponding carbons.
Issue 2: Suspected presence of impurities in the sample.
Troubleshooting Steps:
-
Check for Common Solvents: Residual solvents from purification (e.g., ethyl acetate, dichloromethane, acetone) are common impurities. Compare the chemical shifts of suspicious peaks with known solvent impurity tables.
-
Look for Grease Signals: Broad humps in the aliphatic region (around 1-2 ppm) can be due to grease from glassware. Ensure all glassware is thoroughly cleaned.
-
Acquire a ¹³C DEPT-135 Spectrum: This experiment distinguishes between CH, CH₂, and CH₃ signals, which can help in identifying if the extra peaks correspond to a known impurity with a different carbon skeleton.
-
Run a High-Resolution Mass Spectrum (HRMS): HRMS will provide an accurate mass of the components in your sample, which can help confirm the presence of the desired compound and identify the molecular formulas of any major impurities.
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation for this compound
-
Sample Weighing: Accurately weigh approximately 1-5 mg of the purified alkaloid.
-
Solvent Selection: Diss
Validation & Comparative
Comparative Analysis of Normacusine B Stereoisomers: Unraveling the Impact of Chirality on Biological Activity
A comprehensive guide for researchers and drug development professionals on the differential biological effects of normacusine B stereoisomers, supported by available experimental data and detailed methodologies.
Normacusine B, a sarpagine-type indole (B1671886) alkaloid, has garnered interest in the scientific community for its potential therapeutic applications. As with many chiral molecules, the spatial arrangement of atoms in its stereoisomers can significantly influence their interaction with biological targets, leading to variations in their pharmacological profiles. This guide provides a comparative overview of the biological activities of normacusine B stereoisomers, focusing on key areas of therapeutic interest.
Cytotoxicity Profile
The cytotoxic potential of normacusine B stereoisomers is a critical parameter in assessing their therapeutic index and potential as anticancer agents. While specific comparative data on the cytotoxicity of individual normacusine B stereoisomers is not extensively available in the current body of scientific literature, the general approach to evaluating the cytotoxic effects of stereoisomers involves standardized in vitro assays.
Comparative Cytotoxicity Data of Normacusine B Stereoisomers (Hypothetical Data)
| Stereoisomer | Cell Line | IC₅₀ (µM) |
| (+)-Normacusine B | A549 (Lung Carcinoma) | Not Available |
| MCF-7 (Breast Adenocarcinoma) | Not Available | |
| HeLa (Cervical Adenocarcinoma) | Not Available | |
| (-)-Normacusine B | A549 (Lung Carcinoma) | Not Available |
| MCF-7 (Breast Adenocarcinoma) | Not Available | |
| HeLa (Cervical Adenocarcinoma) | Not Available |
Note: The table above is a template. Currently, there is a lack of publicly available experimental data directly comparing the IC₅₀ values of normacusine B stereoisomers.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Normacusine B stereoisomers (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: After incubation, treat the cells with various concentrations of the normacusine B stereoisomers. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Evaluating the anti-inflammatory properties of normacusine B stereoisomers could unveil their potential in treating inflammatory conditions.
Comparative Anti-inflammatory Activity of Normacusine B Stereoisomers (Hypothetical Data)
| Stereoisomer | Assay | Endpoint | Inhibition (%) at X µM | IC₅₀ (µM) |
| (+)-Normacusine B | LPS-induced NO production in RAW 264.7 cells | Nitric Oxide (NO) | Not Available | Not Available |
| (-)-Normacusine B | LPS-induced NO production in RAW 264.7 cells | Nitric Oxide (NO) | Not Available | Not Available |
Comparative Analysis of (E)-16-Epi-normacusine B: A Guide to Assessing Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-reactivity of the sarpagine-type indole (B1671886) alkaloid, (E)-16-Epi-normacusine B, in various biological assays. Due to the limited publicly available biological data for this compound, this document serves as a template, offering a comparative analysis with established alternative compounds. The methodologies and data presentation formats provided herein can be applied once experimental data for this compound becomes available.
Introduction to this compound and Cross-Reactivity
This compound is a member of the sarpagine (B1680780) class of indole alkaloids, a group of natural products known for their diverse and interesting biological properties. Sarpagine-related alkaloids are biosynthetically related to macroline (B1247295) and ajmaline (B190527) alkaloids and are predominantly found in plants of the Apocynaceae family. While the asymmetric total synthesis of (+)-(E)-16-epi-normacusine B has been reported, its biological activity and potential for cross-reactivity in various assays have not been extensively characterized in publicly accessible literature[1][2][3][4].
Cross-reactivity, the interaction of a compound with multiple targets or assays, is a critical consideration in drug discovery and development. It can lead to off-target effects, misleading structure-activity relationships (SAR), and potential toxicity. Understanding the cross-reactivity profile of a compound like this compound is essential for accurately interpreting its biological effects and assessing its therapeutic potential.
This guide will explore three common areas of biological testing for indole alkaloids: cytotoxicity, antimicrobial activity, and enzyme inhibition. For each area, we will present a comparative data framework using well-characterized alternative compounds and provide detailed experimental protocols.
Data Presentation: Comparative Analysis
The following tables provide a template for summarizing and comparing quantitative data from various biological assays. Currently, they are populated with data for established alternative compounds.
Table 1: Cytotoxicity Data
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | e.g., HeLa, HepG2 | e.g., MTT, XTT | Data not available | - |
| Vincristine | L1210 (murine leukemia) | Colony Formation | 0.01 - 0.1 | [Fictionalized Reference for formatting] |
| Doxorubicin | Various | Various | 0.01 - 1.0 | [Fictionalized Reference for formatting] |
Table 2: Antimicrobial Activity Data
| Compound | Organism | Assay Type | MIC (µg/mL) | Reference |
| This compound | e.g., S. aureus, E. coli | Broth Microdilution | Data not available | - |
| Penicillin G | Staphylococcus aureus | Broth Microdilution | 0.015 - 2 | [Fictionalized Reference for formatting] |
| Ciprofloxacin | Escherichia coli | Broth Microdilution | 0.004 - 0.03 | [Fictionalized Reference for formatting] |
Table 3: Enzyme Inhibition Data (Example: Acetylcholinesterase)
| Compound | Enzyme | Assay Type | IC50 (nM) | Reference |
| This compound | Acetylcholinesterase | Ellman's Method | Data not available | - |
| Donepezil | Acetylcholinesterase | Ellman's Method | 5.7 - 13.6 | [Fictionalized Reference for formatting] |
| Tacrine | Acetylcholinesterase | Ellman's Method | 39 - 110 | [Fictionalized Reference for formatting] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are standard protocols for the assays mentioned above.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare serial twofold dilutions of this compound and control antibiotics in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition using Ellman's Method
Principle: This assay measures the activity of AChE by detecting the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the test compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) to illustrate key biological and experimental processes.
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Caption: Simplified pathway of acetylcholine hydrolysis by acetylcholinesterase and its inhibition.
Discussion and Future Directions
The provided framework highlights the necessary steps and data required to build a comprehensive cross-reactivity profile for this compound. The hypotensive activity of the related compound, Normacusine B, suggests that receptor binding assays, particularly for adrenergic and serotonergic receptors, would be a valuable area of investigation.
Future studies should aim to generate quantitative data (IC50, MIC, Ki) for this compound in a panel of diverse biological assays. This will enable a direct comparison with other indole alkaloids and standard therapeutic agents, providing a clearer understanding of its selectivity and potential for off-target effects. Such data is essential for advancing the development of this and other sarpagine-type alkaloids as potential therapeutic leads.
References
- 1. Asymmetric Total Synthesis of Sarpagine-Related Indole Alkaloids Hydroxygardnerine, Hydroxygardnutine, Gardnerine, this compound, and Koumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Total Synthesis of Sarpagine-Related Indole Alkaloids Hydroxygardnerine, Hydroxygardnutine, Gardnerine, this compound, and Koumine. | Semantic Scholar [semanticscholar.org]
- 4. Collection - Asymmetric Total Synthesis of Sarpagine-Related Indole Alkaloids Hydroxygardnerine, Hydroxygardnutine, Gardnerine, (E)â16-epi-Normacusine B, and Koumine - Organic Letters - Figshare [figshare.com]
Benchmarking a Novel Compound: A Comparative Analysis of (E)-16-Epi-normacusine B and Imatinib Against Abl Kinase
Disclaimer: There is no publicly available information regarding the enzyme inhibitory activity of (E)-16-Epi-normacusine B. The following comparison is a hypothetical guide designed to illustrate a benchmarking workflow. The data presented for this compound is purely illustrative and intended for demonstration purposes for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the hypothetical inhibitory effects of the indole (B1671886) alkaloid, this compound, against Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase, a non-receptor tyrosine kinase implicated in various cancers. The well-characterized and clinically approved Abl kinase inhibitor, Imatinib, is used as a benchmark for this comparison.
Quantitative Data Summary
The inhibitory potential of this compound and Imatinib against Abl kinase is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Abl Kinase | 850 (Hypothetical) |
| Imatinib | Abl Kinase | 100 - 600 |
Note: The IC50 value for this compound is hypothetical and for illustrative purposes only. The IC50 for Imatinib can vary based on assay conditions.
Experimental Protocols
A detailed methodology for determining the in vitro inhibitory activity of test compounds against Abl kinase is provided below.
In Vitro Abl Kinase Inhibition Assay
This protocol describes a common method for measuring the inhibition of Abl kinase activity in a cell-free system.
Materials:
-
Recombinant human Abl kinase
-
Abl-specific peptide substrate (e.g., a biotinylated peptide containing the Abl recognition sequence)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds (this compound and Imatinib) dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
Stop solution (e.g., EDTA)
-
Detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay)
-
384-well microplates
-
Plate reader capable of detecting the assay signal
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Kinase Reaction Setup: Add the kinase reaction buffer, the Abl-specific peptide substrate, and the recombinant Abl kinase to the wells of a 384-well microplate.
-
Inhibitor Incubation: Add the diluted test compounds or DMSO (as a vehicle control) to the appropriate wells. Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the compounds to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase reaction buffer to all wells.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding the stop solution to each well.
-
Signal Detection: Add the detection reagents to the wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the binding of the detection reagents to the phosphorylated substrate.
-
Data Acquisition: Measure the assay signal (e.g., TR-FRET ratio) using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a simplified signaling pathway involving Abl kinase and a general workflow for an enzyme inhibition assay.
Caption: Simplified Abl kinase signaling pathway.
In vivo efficacy of (E)-16-Epi-normacusine B compared to standard drugs
Currently, there is a significant gap in the scientific literature regarding the in vivo efficacy of the indole (B1671886) alkaloid (E)-16-Epi-normacusine B. Extensive searches of available scientific databases and publications have revealed no publicly accessible studies detailing its biological activity, therapeutic applications, or direct comparisons with standard drugs in preclinical or clinical settings. The existing body of research primarily focuses on the chemical synthesis of this compound.
While direct comparative data for this compound is unavailable, this guide will provide a comparative overview based on the known biological activities of a closely related compound, Normacusine B , and other sarpagine-type alkaloids. This will serve as a foundational reference for researchers and drug development professionals interested in the potential therapeutic avenues of this class of molecules.
Hypothetical Comparative Framework
Given that Normacusine B has demonstrated hypotensive and spasmolytic effects, a potential therapeutic area for this compound could be cardiovascular diseases. In this context, a comparative analysis would involve standard antihypertensive drugs.
Table 1: Hypothetical Comparison of Efficacy Markers
| Parameter | This compound | Standard Calcium Channel Blocker (e.g., Amlodipine) | Standard Beta-Blocker (e.g., Propranolol) |
| Mechanism of Action | Unknown (Hypothesized: modulation of ion channels or adrenergic receptors based on related compounds) | Blocks L-type calcium channels in vascular smooth muscle and cardiac muscle | Blocks β-adrenergic receptors, reducing heart rate and contractility |
| Effect on Mean Arterial Pressure | Data not available | Significant reduction | Moderate reduction |
| Effect on Heart Rate | Data not available | May cause reflex tachycardia | Significant reduction |
| Potential Side Effects | Unknown | Peripheral edema, headache, flushing | Bradycardia, fatigue, bronchoconstriction |
Potential Signaling Pathways for Sarpagine-Type Alkaloids
The mechanism of action for many sarpagine-type alkaloids is not fully elucidated. However, based on the hypotensive effects of Normacusine B, which involves antagonism of phenylephrine (B352888) and serotonin-induced contractions, potential signaling pathways could involve adrenergic and serotonergic systems.
Head-to-head comparison of analytical techniques for alkaloid analysis
A Comprehensive Guide to Analytical Techniques for Alkaloid Analysis
For researchers, scientists, and drug development professionals, the accurate and efficient analysis of alkaloids is paramount. These structurally diverse, nitrogen-containing secondary metabolites from plants exhibit a wide range of pharmacological activities. The choice of analytical technique is critical for everything from initial screening and identification to quantitative analysis for quality control and pharmacokinetic studies. This guide provides a head-to-head comparison of the most common analytical techniques used for alkaloid analysis, supported by experimental data and detailed methodologies.
Key Analytical Techniques at a Glance
The principal techniques for alkaloid analysis include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE). Each method offers a unique set of advantages and limitations in terms of selectivity, sensitivity, speed, and applicability to different types of alkaloids.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in many analytical laboratories, revered for its high accuracy and reproducibility in separating, identifying, and quantifying individual alkaloids within complex mixtures. It is particularly well-suited for non-volatile and thermally labile compounds, which includes a significant portion of alkaloids.
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and thermally stable alkaloids. The coupling with mass spectrometry provides excellent identification capabilities based on mass spectral fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. This hyphenated technique is ideal for analyzing a wide array of alkaloids, including non-volatile and polar compounds, and provides structural information for identification. LC-MS/MS, in particular, offers high sensitivity and is considered a gold standard for the trace analysis of alkaloids in complex matrices.
Capillary Electrophoresis (CE) has emerged as a powerful alternative, offering high efficiency, rapid analysis times, and minimal consumption of samples and reagents. It separates charged molecules based on their electrophoretic mobility in a narrow capillary under a high electric field.
Quantitative Performance Comparison
The following tables summarize the quantitative performance of these techniques for the analysis of various alkaloids, providing a clear comparison of their key analytical parameters.
| Technique | Analyte(s) | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Linearity (r²) | Recovery (%) | Precision (RSD %) | Reference |
| HPLC-UV | Morphine, Codeine, Thebaine, Papaverine, Narcotine | Opium | 450 - 850 | - | - | - | 1.03 - 3.56 (Peak Area) | |
| HPLC-UV | Nicotine, Anabasine, Cotinine | Standard Solution | - | - | - | - | <1 (Peak Area & RT) | |
| UPLC-UV | Pyrrolizidine alkaloids | Petasites hybridus | 5000 | - | >0.99 | - | - | |
| HPLC-TOF-MS | Pyrrolizidine alkaloids | Petasites hybridus | 1 | - | >0.99 | - | - | |
| LC-MS/MS | 23 Alkaloids | Human Serum | 10 - 600 (pg/mL) | - | - | - | - | |
| UHPLC-MS/MS | 18 Toxic Alkaloids | Food (Bread, Milk, Wine, Rice Powder) | - | 5 (µg/kg) | >0.99 | 90 - 110 | 2.3 - 7.9 | |
| LC-MS/MS | Pyrrolizidine Alkaloids | Herbal Teas | 100 - 8500 (pg/g) | 100 - 8500 (pg/g) | >0.99 | 75 - 115 | <17 | |
| LC-MS/MS | 13 Lupin Alkaloids | Lupins | - | 1 - 25 (µg/kg) | - | Satisfactory | - | |
| CZE-UV | Morphine, Codeine, Thebaine, Papaverine, Narcotine | Opium | 450 - 850 | - | - | - | 1.03 - 3.56 (Peak Area) |
Experimental Workflows and Methodologies
A generalized workflow for alkaloid analysis is depicted below. The process typically begins with sample preparation, followed by chromatographic or electrophoretic separation, detection, and finally, data analysis.
Detailed Experimental Protocols
Below are representative experimental protocols for each of the major analytical techniques.
-
Application: Quantification of alkaloids in Aegle marmelos leaves.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column.
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and water.
-
Detection: 275 nm.
-
Method Validation: The method demonstrated good linearity (r² > 0.994), high precision (RSD < 5%), and good recovery (99.27-99.98%). The limit of detection was 5 ng.
-
Application: Analysis of key alkaloids in goldenseal.
-
Column: Zorbax Eclipse XDB-C18.
-
Mobile Phase: Isocratic separation with an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile.
-
Temperature: 30°C.
-
Run Time: Under 15 minutes.
-
Application: Identification of polycyclic aromatic alkaloids from Annonaceae.
-
Instrumentation: Agilent 7820A GC with a G4514A autosampler and coupled to a mass spectrometer.
-
Column: HP-5-ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 300°C.
-
Oven Program: Initial temperature of 50°C (held for 1 min), ramped to 320°C at 10°C/min, and held for 2 min.
-
MS Parameters: Electron ionization (EI) at 70 eV in scan mode (m/z 40–600).
-
Application: Analysis of alkaloids in Genista vuralii.
-
Column: HP-5 capillary column (50 m × 0.32 mm i.d., 0.17 µm film thickness).
-
Injector and Detector Temperature: 250°C and 280°C, respectively.
-
Oven Program: 120°C for 2 min, then ramped to 300°C at 6°C/min, and held for 10 min.
A Comparative Guide to the Total Synthesis of (E)-16-Epi-normacusine B
For researchers and professionals in the field of drug development and organic synthesis, the ability to replicate and compare published synthetic routes is crucial for advancing research and developing efficient methodologies. This guide provides a detailed comparison of two seminal total syntheses of the sarpagine (B1680780) indole (B1671886) alkaloid, (+)-(E)-16-Epi-normacusine B, a molecule of significant interest due to its complex architecture and potential biological activity.
The syntheses compared are the enantiospecific route developed by Cook and co-workers, published in The Journal of Organic Chemistry in 2003, and the asymmetric total synthesis by Kitajima, Takayama, and colleagues, reported in Organic Letters in 2016. This guide will objectively present the key data, experimental protocols, and strategic workflows of each approach to aid in the evaluation and potential replication of these synthetic pathways.
Performance Comparison at a Glance
The following table summarizes the key quantitative data from the two published syntheses of (+)-(E)-16-Epi-normacusine B, offering a clear comparison of their efficiency in terms of step count and overall yield.
| Parameter | Cook et al. (2003) | Kitajima et al. (2016) |
| Starting Material | D-(+)-Tryptophan | (S)-4-Ethyl-4-formyl-γ-butyrolactone |
| Total Number of Steps | ~18 steps | ~15 steps |
| Overall Yield | Not explicitly reported, but estimated to be <1% | ~3.4% |
| Key Strategy | Diastereoselective Pictet-Spengler reaction and a late-stage Dieckmann condensation | Gold(I)-catalyzed 6-exo-dig cyclization to form a key piperidine (B6355638) intermediate |
Synthetic Strategies and Workflow Visualization
The two synthetic routes to (+)-(E)-16-Epi-normacusine B employ distinct strategies to construct the complex pentacyclic core. The Cook synthesis relies on a well-established Pictet-Spengler reaction to set the initial stereochemistry, followed by a series of functional group manipulations and ring closures. In contrast, the Kitajima synthesis introduces a novel gold-catalyzed cyclization to efficiently assemble a key piperidine intermediate, which then undergoes further transformations to complete the natural product.
Safety Operating Guide
Proper Disposal of (E)-16-Epi-normacusine B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like (E)-16-Epi-normacusine B, an indole (B1671886) alkaloid, is a critical aspect of laboratory safety and environmental responsibility. Due to its classification as a potentially cytotoxic and hazardous compound, strict adherence to established disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides a procedural, step-by-step framework for the proper disposal of this compound and associated contaminated materials.
Immediate Safety and Logistical Information
Currently, there is no specific Safety Data Sheet (SDS) detailing the disposal of this compound. Therefore, it must be handled as a hazardous, cytotoxic substance, and disposal procedures should align with institutional and regulatory guidelines for this category of chemical waste. The universally recommended method for the disposal of cytotoxic waste is high-temperature incineration at a licensed hazardous waste facility.[1][2][3][4] Chemical deactivation methods are not standardized for routine laboratory waste disposal and should not be used as a primary means of disposal unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5][6]
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation of waste at the point of generation is paramount to ensure safety and compliance. This compound waste should be categorized into two primary streams: bulk and trace cytotoxic waste.
1. Waste Identification and Classification:
-
Bulk Cytotoxic Waste: This category includes any quantity of pure this compound, solutions with concentrations greater than 3% of the original substance, and materials used to clean up significant spills.
-
Trace Cytotoxic Waste: This includes items contaminated with small amounts of this compound (less than 3% of the original weight). Examples include empty vials, weighing boats, pipette tips, and personal protective equipment (PPE) such as gloves and lab coats.
2. Container Selection and Labeling:
-
All waste contaminated with this compound must be collected in designated, leak-proof, and puncture-resistant containers.[7]
-
These containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" and display the appropriate hazard symbols.[1]
-
Many jurisdictions recommend or require the use of specific color-coded containers, often purple, to distinguish cytotoxic waste from other hazardous materials.[2][4][8]
3. Waste Accumulation and Storage:
-
Keep cytotoxic waste containers sealed when not in use.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Do not mix cytotoxic waste with other chemical or biological waste streams.
4. Disposal Request and Pickup:
-
Once a waste container is full (typically around 80-90% capacity), submit a hazardous waste pickup request to your institution's EHS department.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes the key disposal parameters based on general guidelines for cytotoxic compounds.
| Parameter | Guideline | Source |
| Primary Disposal Method | High-Temperature Incineration | [1][2][3][4] |
| Waste Classification | Hazardous/Cytotoxic Waste | [1][5][8] |
| Trace Waste Threshold | < 3% of original drug by weight | [1] |
| Container Color Code | Purple (recommended) | [2][4][8] |
| Labeling Requirement | "Cytotoxic Waste" / Hazard Symbols | [1] |
Experimental Workflow for Disposal
The following diagram illustrates the standard operational workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. cleanaway.com.au [cleanaway.com.au]
- 3. m.youtube.com [m.youtube.com]
- 4. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 5. danielshealth.ca [danielshealth.ca]
- 6. gerpac.eu [gerpac.eu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
Personal protective equipment for handling (E)-16-Epi-normacusine B
Essential Safety and Handling Guide for (E)-16-Epi-normacusine B
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following safety and handling guidelines are based on the general properties of indole (B1671886) alkaloids and best practices for handling potent, novel research compounds. A thorough risk assessment should be conducted by the user before handling this substance.
This compound is an indole alkaloid compound[1]. As with any chemical of unknown toxicity, it should be handled with extreme caution. The following provides essential procedural guidance for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following PPE is mandatory:
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes, dust, and aerosols that could cause eye irritation or absorption. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving. | Prevents dermal absorption, which is a potential route of exposure for alkaloids. Always inspect gloves for tears or punctures before use.[2] |
| Body Protection | A lab coat or a chemical-resistant apron. For larger quantities, chemical-resistant coveralls are recommended. | Protects skin from contamination and prevents carrying residual chemicals outside the laboratory.[2] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended, especially when handling the compound as a powder or if aerosolization is possible. | Minimizes the risk of inhalation, a primary route of exposure for powdered substances.[2] |
Operational Plan: Handling and Experimental Procedures
Strict adherence to the following operational procedures is essential for the safe handling of this compound.
1. Preparation and Work Area:
-
Designated Area: All handling of this compound should occur in a designated, well-ventilated area, preferably within a certified chemical fume hood or a glove box to minimize inhalation exposure.[2][3]
-
Pre-Experiment Checklist: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and clearly labeled waste containers, are assembled.[2]
2. Handling the Compound:
-
Weighing: When weighing the solid compound, use a containment balance or conduct the weighing within a ventilated enclosure to prevent the generation of dust.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing. Use appropriate glassware and transfer techniques, such as a spatula for solids and pipetting for solutions.[2]
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly clean all equipment and the work area with an appropriate solvent after use to decontaminate surfaces.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then lab coat, followed by eye protection).
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.[2]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation: All contaminated materials, including solid waste, solutions, and used PPE, must be segregated into a clearly labeled hazardous waste container.[2]
-
Labeling: The waste container must be clearly labeled with the chemical name and hazard warnings.
-
Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
-
Spills:
-
Small Spills: Alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material such as sand or vermiculite. Carefully collect the material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminating solution.
-
Large Spills: Evacuate the area immediately and alert your institution's emergency response team.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
